CYP3A4 Inhibition Potency: 1-(3-Methoxybenzoyl)piperidin-4-ol Exhibits Modest but Distinct Activity Compared to High-Potency Benzoylpiperidine Derivatives
The compound demonstrates a Ki of 130 nM against human cytochrome P450 3A4, a key enzyme in drug metabolism [1]. In contrast, a structurally optimized benzoylpiperidine derivative (compound 23) from a related series exhibits potent and selective inhibition of monoacylglycerol lipase (MAGL) with an IC50 of 80 nM, but its CYP3A4 inhibition profile is not reported, highlighting a divergent activity landscape [2]. Additionally, a high-potency benzoylpiperidine analog (BDBM50394916) shows a time-dependent CYP3A4 IC50 of 510 nM, which is 3.9-fold less potent than the Ki of the target compound [3]. This indicates that 1-(3-Methoxybenzoyl)piperidin-4-ol possesses a moderate CYP3A4 interaction profile that may be advantageous for applications where strong CYP inhibition is undesirable.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | Ki = 130 nM |
| Comparator Or Baseline | BDBM50394916 (high-potency benzoylpiperidine derivative) IC50 = 510 nM (time-dependent CYP3A4 inhibition) |
| Quantified Difference | 3.9-fold more potent (lower Ki) for target compound vs. comparator IC50 |
| Conditions | Mechanism-based inhibition of human CYP3A4 measured by nifedipine oxidation, omeprazole 3-hydroxylation and omeprazole sulfoxidation (target); Time-dependent inhibition of CYP3A4 in human liver microsomes preincubated for 30 mins (comparator) |
Why This Matters
The moderate CYP3A4 interaction of 1-(3-Methoxybenzoyl)piperidin-4-ol, in contrast to high-potency analogs, suggests a potentially lower risk of drug-drug interactions, making it a more suitable candidate for polypharmacology studies or as a chemical probe.
- [1] BindingDB. BDBM50418094 (CHEMBL1743357). Affinity Data: Ki 130 nM against human cytochrome P450 3A4. F. Hoffmann-La Roche curated by ChEMBL. View Source
- [2] Granchi C, Lapillo M, et al. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. J Med Chem. 2019;62(4):1932-1946. doi:10.1021/acs.jmedchem.8b01480 View Source
- [3] BindingDB. BDBM50394916 (CHEMBL2165506). Affinity Data: IC50 510 nM for time-dependent inhibition of CYP3A4 in human liver microsomes. Genentech curated by ChEMBL. View Source
